1-(3,3-Difluorocyclobutyl)ethan-1-amine
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Overview
Description
1-(3,3-Difluorocyclobutyl)ethan-1-amine is a chemical compound with the molecular formula C6H11F2N and a molecular weight of 135.15 g/mol It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an ethanamine group
Preparation Methods
The synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-amine involves several steps. One common synthetic route includes the reaction of 3,3-difluorocyclobutanone with an appropriate amine under reductive amination conditions . The reaction typically requires a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to facilitate the formation of the amine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,3-Difluorocyclobutyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,3-Difluorocyclobutyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclobutyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated cyclobutyl ring and amine group allow it to form strong interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
1-(3,3-Difluorocyclobutyl)ethan-1-amine can be compared to other fluorinated amines and cyclobutyl compounds. Similar compounds include:
3,3-Difluorocyclobutan-1-amine: A related compound with a similar structure but lacking the ethanamine group.
(S)-1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride: A stereoisomer with different spatial arrangement of atoms.
3,3-Difluorocyclohexanamine hydrochloride: A compound with a cyclohexyl ring instead of a cyclobutyl ring.
The uniqueness of this compound lies in its specific combination of a fluorinated cyclobutyl ring and an ethanamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,3-difluorocyclobutyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-4(9)5-2-6(7,8)3-5/h4-5H,2-3,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMZCKISFQKEQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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